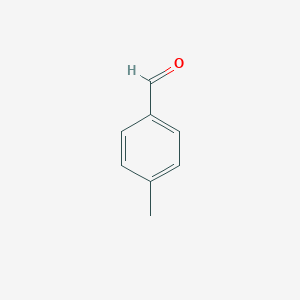
p-Tolualdehyde
Cat. No. B123495
Key on ui cas rn:
104-87-0
M. Wt: 120.15 g/mol
InChI Key: FXLOVSHXALFLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07977325B2
Procedure details


Analogously to Example 1a), 1.4 g of product is obtained from 5.13 g of ammonium acetate, 886 μl of cyanoacetic acid ethyl ester, 1.14 ml of cyclohexylmethyl ketone and 1 g of 4-methylbenzaldehyde.


Name

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:8])[CH2:5]C#[N:7])C.[CH:9]1([C:15](C)=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[C:4]([O-:8])(=[O:3])[CH3:5].[NH4+:7].[CH3:1][C:12]1[CH:11]=[CH:10][C:9]([CH:15]=[O:16])=[CH:14][CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
886 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC#N)=O
|
|
Name
|
|
|
Quantity
|
1.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.13 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
